molecular formula C6H4INO B1323148 5-Iodo-pyridine-3-carbaldehyde CAS No. 879326-76-8

5-Iodo-pyridine-3-carbaldehyde

Cat. No.: B1323148
CAS No.: 879326-76-8
M. Wt: 233.01 g/mol
InChI Key: IGCFPWASPXMWNO-UHFFFAOYSA-N
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Description

5-Iodo-pyridine-3-carbaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by an iodine atom, and the hydrogen atom at the 3-position is replaced by a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the iodination of pyridine-3-carbaldehyde. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds as follows:

  • Dissolve pyridine-3-carbaldehyde in an appropriate solvent, such as acetic acid.
  • Add iodine and potassium iodate to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used to replace the iodine atom under mild to moderate conditions.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid can be used for oxidation reactions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether can be used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido-pyridine-3-carbaldehyde, thiol-pyridine-3-carbaldehyde, or amino-pyridine-3-carbaldehyde.

    Oxidation: 5-Iodo-pyridine-3-carboxylic acid.

    Reduction: 5-Iodo-pyridine-3-methanol.

Scientific Research Applications

5-Iodo-pyridine-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.

    Material Science: It can be used in the synthesis of functional materials, such as ligands for metal complexes or components of organic electronic devices.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.

    5-Fluoro-pyridine-3-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

5-Iodo-pyridine-3-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can influence the compound’s reactivity, binding properties, and overall chemical behavior. The iodine atom can also participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.

Properties

IUPAC Name

5-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCFPWASPXMWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634079
Record name 5-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-76-8
Record name 5-Iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-pyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 5-Iodo-pyridine-3-carbaldehyde thiosemicarbazone and how was it confirmed?

A1: this compound thiosemicarbazone (compound 7) is a thiosemicarbazone derivative synthesized by reacting this compound with thiosemicarbazide []. The structure was characterized using various spectroscopic techniques including ESI-Mass, UV-Vis, IR, and NMR (1H, 13C) spectroscopy. Additionally, single crystal X-ray diffraction confirmed the molecular structure of 7. This data showed that the compound exists in the E conformation about the N2-N3 bond both in solid state and in solution [].

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